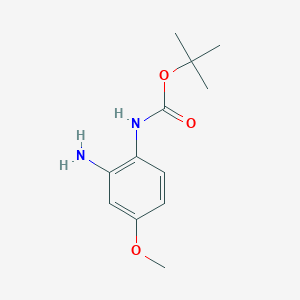

tert-Butyl-N-(2-Amino-4-methoxyphenyl)carbamate

Übersicht

Beschreibung

The compound tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a chemical entity that has been referenced in various research contexts, particularly as an intermediate or building block in organic synthesis. It is related to a class of compounds that are used in the synthesis of biologically active molecules, such as pharmaceuticals, and in the development of new materials for organic photovoltaics.

Synthesis Analysis

The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate and related compounds involves several chemical reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from 4-fluoro-2-methoxy-5-nitroaniline through a three-step process with an overall yield of 81% . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods demonstrate the versatility and efficiency of synthetic routes to such carbamates.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a related compound, features intramolecular hydrogen bonds and forms chains and layers in the crystal structure through intermolecular hydrogen bonding . This highlights the importance of hydrogen bonding in the solid-state structure of these compounds, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

tert-Butyl carbamates are involved in various chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . They also serve as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate are not detailed in the provided papers, related compounds exhibit stability under certain conditions. For example, the linkage between the C-terminal amino acid and a tert-butyl carbamate handle was resistant to acidolysis in 50% TFA/CH2Cl2 . The stability and reactivity of these compounds are crucial for their use in solid-phase synthesis and other applications in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Verbindungen

“tert-Butyl-N-(2-Amino-4-methoxyphenyl)carbamate” ist ein wichtiger Zwischenprodukt bei der Synthese vieler biologisch aktiver Verbindungen . Beispielsweise spielt es eine entscheidende Rolle bei der Produktion von Omisertinib (AZD9291), einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs .

Herstellung von N-Boc-geschützten Anilinen

Diese Verbindung wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Diese Aniline sind in der pharmazeutischen Industrie essenziell, da sie bei der Produktion verschiedener Medikamente eingesetzt werden.

Synthese von tetrasubstituierten Pyrrolen

“this compound” wird bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole finden aufgrund ihrer biologischen Aktivitäten Anwendung in der medizinischen Chemie.

Zwischenprodukt bei der Synthese von Ceftolozan

Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan , einem Cephalosporin-Antibiotikum der fünften Generation. Ceftolozan besitzt ein breites antibakterielles Spektrum und eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .

Herstellung von N-Boc-2-Aminoacetaldehyd

“this compound” steht im Zusammenhang mit der Herstellung von N-Boc-2-Aminoacetaldehyd , einer Verbindung, die aufgrund ihrer Reaktivität in verschiedenen chemischen Reaktionen verwendet wird.

Synthese von N-Boc-Ethylendiamin

Diese Verbindung steht im Zusammenhang mit der Synthese von N-Boc-Ethylendiamin , einer Verbindung, die als Baustein bei der Synthese verschiedener Pharmazeutika verwendet wird .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on tert-butyl N-(2-amino-4-methoxyphenyl)carbamate could involve developing more efficient and environmentally friendly synthetic routes. Additionally, its role as an intermediate in the synthesis of biologically active compounds suggests potential applications in drug development .

Wirkmechanismus

Target of Action

Tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is a biochemical compound used in proteomics research Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including enhancing slow inactivation of voltage-gated sodium channels and regulating crmp2 . These interactions can lead to changes in cellular processes, although the specifics would depend on the context of the biochemical pathway in which the compound is involved.

Biochemical Pathways

Given its potential interaction with voltage-gated sodium channels and crmp2 , it may be involved in pathways related to neuronal signaling and cellular growth and differentiation

Result of Action

Based on its potential interactions with voltage-gated sodium channels and crmp2 , it could potentially influence neuronal signaling and cellular growth and differentiation. The specific effects would likely depend on the context of the biochemical pathway and the specific experimental conditions.

Action Environment

The action, efficacy, and stability of Tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRVXDBOSVFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444416 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213118-56-0 | |

| Record name | tert-butyl N-(2-amino-4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213118-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

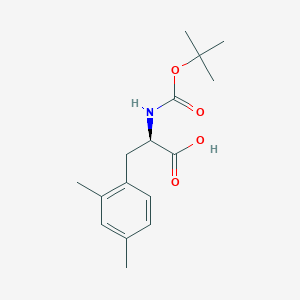

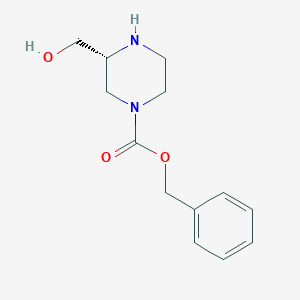

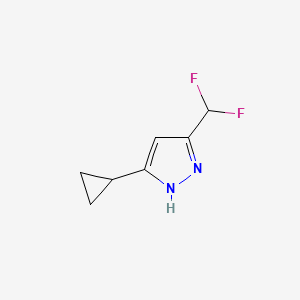

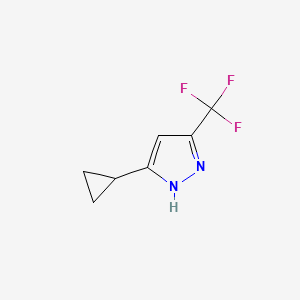

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.